molecular formula C22H39O3P B1581161 Diisooctyl phenyl phosphite CAS No. 26544-22-9

Diisooctyl phenyl phosphite

Cat. No. B1581161
CAS RN: 26544-22-9
M. Wt: 382.5 g/mol
InChI Key: GPKQLHLOONCFDY-UHFFFAOYSA-N
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Description

Diisooctyl phenyl phosphite (DOPP) is a phosphite ester compound used in a wide variety of industries and applications. It is used as a flame retardant, as a plasticizer, as an antioxidant, and as an intermediate in the synthesis of other chemicals. It is an important chemical in the synthesis of polymers, resins, and other materials. DOPP is also used in the production of lubricants, surfactants, and other industrial products.

Scientific Research Applications

Antioxidant Properties in Polymer Systems

Diisooctyl phenyl phosphite, as a type of organic phosphite, shows notable properties as an antioxidant in polymer systems. Schwetlick et al. (1987) in their study highlighted the kinetics and mechanism of the reaction of organic phosphites with peroxyl radicals. They found that these phosphites, including phenyl phosphites, can act as chain-terminating primary antioxidants in polymer systems, though their activity is lesser compared to phenols (Schwetlick et al., 1987).

Stabilizing Action in Poly(vinyl chloride)

In the thermal degradation of poly(vinyl chloride) (PVC), mixtures of organic phosphites (including diisooctyl phenyl phosphite) with isocyanates have been investigated. Razuvaev et al. (1974) found that these mixtures significantly affect the rate of dehydrochlorination and crosslinking in PVC, demonstrating the stabilizing action of phosphites in such contexts (Razuvaev et al., 1974).

Catalytic Applications

In the realm of catalysis, the role of phosphites, including diisooctyl phenyl phosphite, has been explored. For instance, Kloß et al. (2019) studied the effects of substitution patterns in phosphite ligands used in rhodium-catalyzed hydroformylation. They found that substituents in the ortho-position, such as in phenyl phosphites, enhance the hydrolysis stability of these catalysts while maintaining activity and regioselectivity, crucial for industrial applications (Kloß et al., 2019).

Plant Pathogen Control

In agricultural sciences, phosphites, a class to which diisooctyl phenyl phosphite belongs, have been used as resistance elicitors in plants. Wu et al. (2019) demonstrated that phosphite treatments in plants lead to enhanced resistance against pathogens by modifying several metabolite pools crucial for plant defense (Wu et al., 2019). Similarly, Machinandiarena et al. (2012) found that potassium phosphite primes defense responses in potatoes against Phytophthora infestans, an important pathogen, by activating early and intense defense mechanisms (Machinandiarena et al., 2012).

Biochemical Studies

The biochemical aspects of phosphites, including diisooctyl phenyl phosphite, have been explored in various studies. For example, the study by Meredith et al. (1988) on neuropathy target esterase indicates the biochemical interactions and inhibitory effects of similar phosphite compounds (Meredith et al., 1988).

properties

IUPAC Name

bis(6-methylheptyl) phenyl phosphite
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39O3P/c1-20(2)14-8-6-12-18-23-26(25-22-16-10-5-11-17-22)24-19-13-7-9-15-21(3)4/h5,10-11,16-17,20-21H,6-9,12-15,18-19H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKQLHLOONCFDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOP(OCCCCCC(C)C)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisooctyl phenyl phosphite

CAS RN

26544-22-9
Record name Phosphorous acid, diisooctyl phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026544229
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorous acid, diisooctyl phenyl ester
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Record name Diisooctyl phenyl phosphite
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Diisooctyl phenyl phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HY Chen, W Li, PM Chen, HY Zhang… - Advanced Materials …, 2011 - Trans Tech Publ
… of PVC materials, it will release microcrystalline heavy metals, such as lead, barium, cadmium and compounds such as triphenyl phosphite and diisooctyl phenyl phosphite, which …
Number of citations: 2 www.scientific.net
X Liu, P Jiang, H Xu, Y Song… - Suliao Keji …, 2010 - … Plastics Research Institute,| a No. 11 …
Number of citations: 1

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